molecular formula C19H20N2O2 B11082098 1-[2-(azepan-1-yl)-2-oxoethyl]benzo[cd]indol-2(1H)-one

1-[2-(azepan-1-yl)-2-oxoethyl]benzo[cd]indol-2(1H)-one

Cat. No.: B11082098
M. Wt: 308.4 g/mol
InChI Key: JWIJQACHPKZOJZ-UHFFFAOYSA-N
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Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

1-[2-(azepan-1-yl)-2-oxoethyl]benzo[cd]indol-2-one

InChI

InChI=1S/C19H20N2O2/c22-17(20-11-3-1-2-4-12-20)13-21-16-10-6-8-14-7-5-9-15(18(14)16)19(21)23/h5-10H,1-4,11-13H2

InChI Key

JWIJQACHPKZOJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(1-AZEPANYL)-2-OXOETHYL]BENZO[CD]INDOL-2(1H)-ONE typically involves multiple steps, starting from commercially available precursorsReaction conditions may vary, but common reagents include acids, bases, and catalysts to facilitate the desired transformations . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1-[2-(1-AZEPANYL)-2-OXOETHYL]BENZO[CD]INDOL-2(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents and conditions for these reactions depend on the specific functional groups targeted.

Comparison with Similar Compounds

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